Thiophene
Thiophene
Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30°F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes.
Thiophene, also known as thiofuran or thien-2-ylacetate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Thiophene exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Thiophene has been primarily detected in feces. Within the cell, thiophene is primarily located in the cytoplasm. Thiophene exists in all eukaryotes, ranging from yeast to humans. Thiophene can be converted into 3-formylthiophene and thiophene oxide. Thiophene has an alliaceous and garlic taste. Thiophene has been linked to the inborn metabolic disorders including celiac disease.
Thiophene is a monocyclic heteroarene that is furan in which the oxygen atom is replaced by a sulfur. It has a role as a non-polar solvent. It is a mancude organic heteromonocyclic parent, a member of thiophenes, a monocyclic heteroarene and a volatile organic compound.
Thiophene, also known as thiofuran or thien-2-ylacetate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Thiophene exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Thiophene has been primarily detected in feces. Within the cell, thiophene is primarily located in the cytoplasm. Thiophene exists in all eukaryotes, ranging from yeast to humans. Thiophene can be converted into 3-formylthiophene and thiophene oxide. Thiophene has an alliaceous and garlic taste. Thiophene has been linked to the inborn metabolic disorders including celiac disease.
Thiophene is a monocyclic heteroarene that is furan in which the oxygen atom is replaced by a sulfur. It has a role as a non-polar solvent. It is a mancude organic heteromonocyclic parent, a member of thiophenes, a monocyclic heteroarene and a volatile organic compound.
Brand Name:
Vulcanchem
CAS No.:
110-02-1
VCID:
VC0033073
InChI:
InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H
SMILES:
C1=CSC=C1
Molecular Formula:
C4H4S
SCH=CHCH=CH
C4H4S
SCH=CHCH=CH
C4H4S
Molecular Weight:
84.14 g/mol
Thiophene
CAS No.: 110-02-1
Reference Standards
VCID: VC0033073
Molecular Formula: C4H4S
SCH=CHCH=CH
C4H4S
Molecular Weight: 84.14 g/mol
CAS No. | 110-02-1 |
---|---|
Product Name | Thiophene |
Molecular Formula | C4H4S SCH=CHCH=CH C4H4S |
Molecular Weight | 84.14 g/mol |
IUPAC Name | thiophene |
Standard InChI | InChI=1S/C4H4S/c1-2-4-5-3-1/h1-4H |
Standard InChIKey | YTPLMLYBLZKORZ-UHFFFAOYSA-N |
SMILES | C1=CSC=C1 |
Canonical SMILES | C1=CSC=C1 |
Boiling Point | 183.9 °F at 760 mm Hg (NTP, 1992) 84.0 °C 84.0 °C @ 760 MM HG 84 °C |
Colorform | COLORLESS LIQUID |
Density | 1.0649 at 68 °F (NTP, 1992) d204 1.06 1.06494 @ 20 °C/4 °C Relative density (water = 1): 1.06 |
Flash Point | 30 °F (NTP, 1992) 30 °F (-1 °C) (CLOSED CUP) -1 °C |
Melting Point | -36.8 °F (NTP, 1992) -39.4 °C Mp -38.3 ° -38.3°C -38 °C |
Physical Description | Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30°F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes. Liquid COLOURLESS LIQUID WITH PUNGENT ODOUR. |
Description | Thiophene appears as a colorless liquid with an unpleasant odor. Insoluble in water and slightly denser than water. Flash point 30°F. Vapors heavier than air. Irritates the skin, eyes, and mucous membranes. Used to make pharmaceuticals and dyes. Thiophene, also known as thiofuran or thien-2-ylacetate, belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. Thiophene exists as a solid, slightly soluble (in water), and an extremely weak basic (essentially neutral) compound (based on its pKa). Thiophene has been primarily detected in feces. Within the cell, thiophene is primarily located in the cytoplasm. Thiophene exists in all eukaryotes, ranging from yeast to humans. Thiophene can be converted into 3-formylthiophene and thiophene oxide. Thiophene has an alliaceous and garlic taste. Thiophene has been linked to the inborn metabolic disorders including celiac disease. Thiophene is a monocyclic heteroarene that is furan in which the oxygen atom is replaced by a sulfur. It has a role as a non-polar solvent. It is a mancude organic heteromonocyclic parent, a member of thiophenes, a monocyclic heteroarene and a volatile organic compound. |
Solubility | less than 1 mg/mL at 75° F (NTP, 1992) 0.04 M 3.01 mg/mL at 25 °C MISCIBLE IN ETHANOL, ETHER, ACETONE, AND BENZENE. SOL IN ALL PROPORTIONS IN ORDINARY ORG SOLVENTS, CARBON TETRACHLORIDE, DIOXANE, PYRIMIDINE, TOLUENE water solubility = 3,020 mg/l @ 25 °C Solubility in water: none |
Synonyms | CP 34; Divinylene sulfide; Furan, thio-; Huile H50; Huile HSO; NSC 405073; Thiacyclopentadiene; Thiaphene; Thiofuran; Thiofurfuran; Thiole; Thiophen; Thiotetrole; |
Vapor Density | 2.9 (NTP, 1992) (Relative to Air) 2.9 (AIR= 1) Relative vapor density (air = 1): 2.9 |
Vapor Pressure | 20 mm Hg at 32 °F ; 60 mm Hg at 68.2° F; 760 mm Hg at 183.9° F (NTP, 1992) 79.67 mmHg 79.7 mm Hg @ 25 °C Vapor pressure, kPa at 12.5 °C: 5.3 |
PubChem Compound | 8030 |
Last Modified | Nov 11 2021 |
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